4-(2-Fluorophenyl)-2-methylthiazole

Description

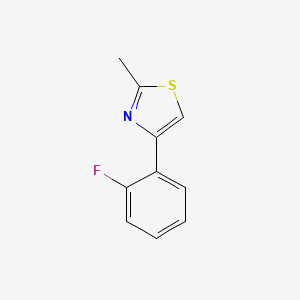

Structure

3D Structure

Propriétés

IUPAC Name |

4-(2-fluorophenyl)-2-methyl-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNS/c1-7-12-10(6-13-7)8-4-2-3-5-9(8)11/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZHKMJJVUOWMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40732459 |

Source

|

| Record name | 4-(2-Fluorophenyl)-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355248-06-4 |

Source

|

| Record name | Thiazole, 4-(2-fluorophenyl)-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355248-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Fluorophenyl)-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Fluorophenyl)-2-methylthiazole: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of the heterocyclic compound 4-(2-Fluorophenyl)-2-methylthiazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into its synthesis, characterization, and prospective therapeutic applications.

Core Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1355248-06-4[1] |

| Molecular Formula | C₁₀H₈FNS |

| Molecular Weight | 193.24 g/mol |

| Chemical Structure | (A chemical structure diagram would be placed here in a formal whitepaper) |

Physicochemical Properties

| Property | Value | Source/Comment |

| Melting Point | Data not available | Experimental determination is required. |

| Boiling Point | Data not available | Experimental determination is required. |

| Solubility | Data not available | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

| pKa | Data not available | The thiazole ring exhibits weak basicity. |

| Appearance | Data not available | Likely a solid at room temperature, based on related structures. |

Synthesis and Reactivity

The primary synthetic route for 4-aryl-2-methylthiazoles is the Hantzsch thiazole synthesis . This versatile method involves the condensation of an α-haloketone with a thioamide.

General Hantzsch Thiazole Synthesis Workflow

The synthesis of this compound would logically follow the Hantzsch protocol. The workflow involves two key reactants: 2-bromo-1-(2-fluorophenyl)ethanone and thioacetamide.

Detailed Experimental Protocol (Proposed)

While a specific protocol for this compound is not detailed in the provided search results, a general procedure based on the synthesis of analogous compounds can be outlined[2][3].

Materials:

-

2-Bromo-1-(2-fluorophenyl)ethanone

-

Thioacetamide

-

Ethanol (or a similar solvent)

Procedure:

-

Dissolve equimolar amounts of 2-bromo-1-(2-fluorophenyl)ethanone and thioacetamide in a suitable solvent, such as ethanol, in a round-bottom flask.

-

The reaction mixture is then heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography, to yield the pure this compound.

Spectral Characterization

Specific spectral data for this compound is not available in the search results. The following sections describe the expected spectral characteristics based on the analysis of similar compounds[2][4].

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorophenyl ring, the thiazole ring proton, and the methyl group protons. The protons on the fluorophenyl ring will likely exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic (Fluorophenyl) | 7.0 - 8.0 | Multiplets |

| Thiazole (C5-H) | ~7.0 | Singlet |

| Methyl (CH₃) | ~2.5 | Singlet |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for the carbons of the thiazole ring, the fluorophenyl ring, and the methyl group. The carbons of the fluorophenyl ring will exhibit splitting due to coupling with the fluorine atom.

| Carbons | Expected Chemical Shift (ppm) |

| Thiazole (C2) | 160 - 170 |

| Thiazole (C4) | 145 - 155 |

| Thiazole (C5) | 110 - 120 |

| Aromatic (Fluorophenyl) | 115 - 165 (with C-F coupling) |

| Methyl (CH₃) | 15 - 25 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 |

| C=N (Thiazole) | 1600 - 1650 |

| C=C (Aromatic/Thiazole) | 1450 - 1600 |

| C-F | 1000 - 1400 |

Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (193.04 g/mol for C₁₀H₈FNS). Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the thiazole ring.

Potential Applications in Drug Development

Thiazole-containing compounds are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. While the specific biological profile of this compound is not yet reported, related fluorinated phenylthiazole derivatives have shown promise in several therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives. Fluorinated 2-(4-aminophenyl)benzothiazoles have demonstrated potent antiproliferative activity against various cancer cell lines. These compounds can induce the expression of cytochrome P450 enzymes, such as CYP1A1, which is involved in their metabolic activation to cytotoxic species[3].

A related compound containing a fluorophenyl triazole moiety has been shown to induce apoptosis in breast cancer cells by stimulating oxidative stress and inhibiting the Notch-Akt signaling pathway[5]. This suggests that this compound could potentially exert anticancer effects through similar mechanisms.

Other Potential Biological Activities

Derivatives of thiazole have also been investigated for their potential in treating diabetes, with some showing α-amylase inhibition activity[2]. The versatile nature of the thiazole scaffold suggests that this compound could be a valuable starting point for the development of novel therapeutic agents targeting a range of diseases.

Conclusion

This compound is a heterocyclic compound with significant potential for further investigation in the field of medicinal chemistry. While experimental data on its specific physicochemical properties and biological activities are currently limited, its synthesis is accessible through the well-established Hantzsch thiazole synthesis. Based on the activities of structurally related compounds, it represents a promising scaffold for the development of new therapeutic agents, particularly in the area of oncology. Further research is warranted to fully elucidate its chemical and biological profile and to explore its potential as a drug candidate.

References

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis in Human Breast Cancer Cells by Stimulating Oxidative Stress and Inhibiting the Notch-Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Crystal Structure Analysis of Thiazole Derivatives

Disclaimer: A comprehensive search of the scientific literature did not yield a specific crystal structure analysis for 4-(2-Fluorophenyl)-2-methylthiazole. This guide therefore presents a detailed analysis of a closely related analogue, 4-(o-chlorophenyl)-2-aminothiazole (CPAT) , for which experimental data, including synthesis and X-ray diffraction studies, have been published. This compound serves as an illustrative example for researchers in drug development, highlighting the methodologies and data presentation relevant to the structural analysis of this class of compounds.

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The spatial arrangement of atoms and substituents in these molecules, as determined by crystal structure analysis, is paramount for understanding their mechanism of action and for designing new, more potent therapeutic agents. This technical guide focuses on the synthesis and structural elucidation of 4-(o-chlorophenyl)-2-aminothiazole, a compound that has been synthesized and characterized, providing valuable insights into the structural features of ortho-substituted phenylthiazoles.[4]

Synthesis and Experimental Protocols

The synthesis of 4-(o-chlorophenyl)-2-aminothiazole is efficiently achieved via a microwave-assisted green chemistry approach.[4] This method offers high yields and short reaction times.

Microwave-Assisted Synthesis of 4-(o-chlorophenyl)-2-aminothiazole

The synthesis involves the reaction of o-chloroacetophenone, thiourea, and iodine under microwave irradiation.[4][5]

Experimental Protocol:

-

Reactant Mixture: A mixture of o-chloroacetophenone (0.01 M), thiourea (0.02 M), and iodine (0.01 M) is prepared in a microwave-safe vessel.[5]

-

Microwave Irradiation: The vessel is subjected to microwave irradiation at a power of 170 W. The reaction is typically completed within 5 to 15 minutes.[5]

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled and then poured over ice. The resulting precipitate is filtered, dried, and recrystallized from ethanol to yield the pure product.[5]

Crystal Structure Analysis

The determination of the three-dimensional atomic arrangement of a molecule is achieved through single-crystal X-ray diffraction. For 4-(o-chlorophenyl)-2-aminothiazole, X-ray diffraction studies have suggested a triclinic crystal system.[4]

Crystallographic Data

While detailed atomic coordinates and bond lengths for 4-(o-chlorophenyl)-2-aminothiazole are not publicly available, the key crystallographic findings are summarized below.

| Parameter | Value |

| Chemical Formula | C₉H₇ClN₂S |

| Crystal System | Triclinic |

| Data Source | X-ray Diffraction (XRD)[4] |

Experimental Protocol for X-ray Diffraction

The following is a generalized protocol for the structural analysis of small organic molecules like thiazole derivatives by single-crystal X-ray diffraction.[6][7][8]

-

Crystal Growth: High-quality single crystals of the compound are grown, often by slow evaporation of a suitable solvent.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[6]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is then refined against the experimental data to yield precise atomic coordinates, bond lengths, and bond angles.[8]

Biological Activity and Structure-Activity Relationship

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3] The specific analogue, 4-(o-chlorophenyl)-2-aminothiazole, has been evaluated for several biological activities.

Biological Evaluation of 4-(o-chlorophenyl)-2-aminothiazole

| Activity Type | Target Organisms/Models | Outcome |

| Antibacterial | B. subtilis, E. coli | Active[4] |

| Antifungal | A. niger, C. albicans | Active[4] |

| Nematicidal | Meloidogyne javanica | Active at low concentrations[4] |

| Molluscicidal | Lymnaea auricularia | Active at low concentrations[4] |

The biological activity of thiazole derivatives is highly dependent on the nature and position of the substituents on the thiazole and phenyl rings. The crystal structure provides a rational basis for understanding these structure-activity relationships (SAR).

Conclusion

While the specific crystal structure of this compound remains to be determined, the analysis of the analogous compound, 4-(o-chlorophenyl)-2-aminothiazole, provides a valuable framework for researchers. The microwave-assisted synthesis offers an efficient route to this class of compounds. X-ray diffraction analysis, even with limited publicly available data for this specific analogue, confirms the molecular structure and provides the basis for understanding its three-dimensional conformation, which in turn influences its significant biological activities. Further detailed crystallographic studies on a wider range of such derivatives will be crucial for the rational design of new and improved therapeutic agents.

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. researchgate.net [researchgate.net]

- 4. A 4-(o-chlorophenyl)-2-aminothiazole: microwave assisted synthesis, spectral, thermal, XRD and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jusst.org [jusst.org]

- 6. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. excillum.com [excillum.com]

- 8. researchgate.net [researchgate.net]

The Thiazole Moiety: A Cornerstone in Drug Discovery and Chemical Synthesis

An In-depth Technical Guide on the Discovery and History of Thiazole-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a pivotal structural motif in the landscape of medicinal chemistry and drug development. Its unique electronic properties and ability to engage in a variety of molecular interactions have made it a privileged scaffold in a vast array of therapeutic agents. From the early sulfa drugs to modern targeted cancer therapies, the history of thiazole-containing compounds is a testament to the enduring power of heterocyclic chemistry in addressing human health challenges. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with this remarkable class of compounds.

The Dawn of Thiazole Chemistry: The Hantzsch Synthesis

The journey into the rich chemistry of thiazoles began in 1887 with Arthur Hantzsch's report of a novel method for their synthesis.[1] The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide, provided a versatile and straightforward route to this heterocyclic system, opening the door for the exploration of its derivatives.[2][3]

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a representative Hantzsch synthesis of a 2-aminothiazole derivative.

Materials:

-

Acetophenone

-

Thiourea

-

Iodine

-

Diethyl ether

-

Ammonium hydroxide

-

Methanol

Procedure:

-

A mixture of acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is refluxed for 12 hours.[4]

-

After cooling, the reaction mixture is washed with diethyl ether to remove unreacted acetophenone and iodine.[4]

-

The mixture is then cooled to room temperature and poured into an ammonium hydroxide solution.[4]

-

The crude product is collected and recrystallized from methanol to yield 2-amino-4-phenylthiazole.[4]

A variation of this procedure utilizing microwave irradiation has been shown to dramatically reduce reaction times and improve yields.[5]

Table 1: Comparative Yields of 2-Amino-4-phenylthiazole Synthesis

| Method | Key Reagents | Solvent | Conditions | Yield (%) | Reference |

| Conventional Heating | Acetophenone, Thiourea, Iodine | None | Reflux, 12h | Not specified | [4] |

| Microwave Irradiation | Acetophenone, Thiourea, Iodine | None | 70W, 5 x 1 min | 92 | [5] |

| Copper Silicate Catalysis | Phenacyl bromide, Thiourea | Ethanol | Reflux | >90 | [6] |

Thiazole in Nature and Early Medicine: The Discovery of Thiamine (Vitamin B1)

The biological significance of the thiazole ring was first unveiled with the discovery and structural elucidation of thiamine (Vitamin B1). Thiamine, essential for carbohydrate metabolism, is composed of a pyrimidine ring linked to a thiazole moiety.[7] Its deficiency leads to the debilitating disease beriberi.

Experimental Protocol: Isolation of Thiamine-Binding Protein from Rice Bran (as a proxy for Thiamine Isolation)

The isolation of pure thiamine from natural sources is a complex process. This protocol details a method for the isolation of a thiamine-binding protein, a key step in concentrating and purifying thiamine from rice bran.[8]

Materials:

-

Black glutinous rice bran

-

0.05 M phosphate buffer (pH 7)

-

Ammonium sulfate

-

Dialysis tubing

Procedure:

-

10 grams of black glutinous rice bran powder is added to 100 mL of 0.05 M phosphate buffer (pH 7) and stirred for 24 hours at 4°C.[8]

-

The mixture is centrifuged, and the supernatant containing the protein extract is collected.

-

The protein is precipitated by the gradual addition of ammonium sulfate (salting out).

-

The precipitate is collected by centrifugation and redissolved in a minimal amount of phosphate buffer.

-

The protein solution is dialyzed against the phosphate buffer to remove excess salt.

The Sulfa Drug Era: The Rise and Fall of Sulfathiazole

In the 1930s, the thiazole scaffold played a crucial role in the development of the first generation of synthetic antibiotics: the sulfonamides. Sulfathiazole, a potent antibacterial agent, was synthesized by combining the sulfanilamide backbone with a 2-aminothiazole moiety. It was widely used to treat bacterial infections before the advent of penicillin. However, its use was also associated with a tragic incident in 1941, where contamination of sulfathiazole tablets with phenobarbital led to numerous deaths and injuries, a pivotal event that spurred the implementation of Good Manufacturing Practices (GMPs) in the pharmaceutical industry.

Experimental Protocol: Synthesis of Sulfathiazole

This protocol outlines the synthesis of sulfathiazole from p-acetamidobenzenesulfonyl chloride and 2-aminothiazole.

Materials:

-

p-Acetamidobenzenesulfonyl chloride

-

2-Aminothiazole

-

Pyridine

-

Hydrochloric acid

-

Sodium hydroxide

-

Ethyl alcohol

Procedure:

-

p-Acetamidobenzenesulfonyl chloride is reacted with 2-aminothiazole in the presence of pyridine as an acid acceptor. A 3:1 molar ratio of p-acetamidobenzenesulfonyl chloride to 2-aminothiazole has been reported to give high yields.[9][10]

-

The resulting N-acetylsulfathiazole is then hydrolyzed using hydrochloric acid to remove the acetyl protecting group.[11]

-

The reaction mixture is neutralized with sodium hydroxide to precipitate the crude sulfathiazole.

-

The crude product is recrystallized from ethyl alcohol to yield pure sulfathiazole.[10]

Table 2: Reported Yields for the Synthesis of Sulfathiazole

| Reactant Ratio (p-acetamidobenzenesulfonyl chloride:2-aminothiazole) | Acid Acceptor | Yield (%) | Reference |

| 3:1 | Pyridine | 91.34 | [10] |

| Not specified | Pyridine | Not specified | [9] |

| Not specified | Dry K2CO3 | Not specified | [11] |

The Penicillin Revolution: A Thiazolidine-Containing Miracle

The discovery of penicillin by Alexander Fleming in 1928 and its subsequent mass production during World War II marked a turning point in medicine.[12] The core structure of penicillin features a β-lactam ring fused to a thiazolidine ring, a saturated analog of thiazole.[12] The development of deep-tank fermentation methods was crucial for producing penicillin on a large scale.[13]

Table 3: Evolution of Penicillin Production Yield

| Year | Production Method | Yield (units/mL) | Reference |

| ~1940s | Surface culture | 10-20 | [14] |

| 1973-1976 | Deep-tank fermentation | 30,000-36,000 | [14] |

| 1986-1987 | Improved strains and fermentation | ~60,000 | [14] |

| Late 1980s/Early 1990s | Further strain improvement | ~80,000 | [14] |

Modern Thiazole-Containing Compounds: From Dyes to Targeted Therapies

The versatility of the thiazole ring continues to be exploited in modern drug discovery and diagnostics.

-

Thiazole Orange: This fluorescent dye exhibits a dramatic increase in fluorescence upon binding to nucleic acids, making it a valuable tool in molecular biology and diagnostics.[15]

-

Dasatinib: A potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[16] Dasatinib's mechanism of action involves the inhibition of the BCR-ABL fusion protein and other kinases, thereby blocking downstream signaling pathways that promote cancer cell proliferation.[16][17][18]

Visualizations

Logical Relationships and Workflows

Caption: Hantzsch Thiazole Synthesis Workflow.

Caption: Kirby-Bauer Disk Diffusion Workflow for Sulfathiazole.

Signaling Pathways

Caption: Simplified Dasatinib Signaling Pathway in CML.

Conclusion

The history of thiazole-containing compounds is a compelling narrative of scientific innovation and its profound impact on human health. From the foundational Hantzsch synthesis to its incorporation into life-saving drugs, the thiazole moiety has proven to be a remarkably versatile and enduring scaffold. The continuous exploration of thiazole derivatives in modern drug discovery underscores its ongoing importance and promises future breakthroughs in the treatment of a wide range of diseases. This guide serves as a foundational resource for researchers and scientists, providing a historical context and practical experimental insights into this critical area of medicinal chemistry.

References

- 1. media.neliti.com [media.neliti.com]

- 2. mdpi.com [mdpi.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. asianpubs.org [asianpubs.org]

- 5. qmu.edu.kz [qmu.edu.kz]

- 6. nanobioletters.com [nanobioletters.com]

- 7. Thiamin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 8. Isolation of allithiamine from Hungarian red sweet pepper seed (Capsicum annuum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug [wisdomlib.org]

- 10. asiapharmaceutics.info [asiapharmaceutics.info]

- 11. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 12. History of penicillin - Wikipedia [en.wikipedia.org]

- 13. Penicillin Production through Deep-tank Fermentation - National Historic Chemical Landmark - American Chemical Society [acs.org]

- 14. dsir.gov.in [dsir.gov.in]

- 15. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 17. researchgate.net [researchgate.net]

- 18. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]

Biological potential of fluorinated thiazole derivatives.

An In-depth Technical Guide to the Biological Potential of Fluorinated Thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a fundamental five-membered heterocyclic scaffold containing sulfur and nitrogen atoms. It is a prevalent structural motif in numerous natural products, such as vitamin B1 (thiamine), and a variety of synthetic compounds with significant therapeutic value.[1][2] The incorporation of fluorine atoms into organic molecules is a widely utilized strategy in medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, membrane permeability, and binding affinity to target proteins.[3][4][5] The unique properties of fluorine, including its small size and high electronegativity, can significantly modulate the physicochemical and biological characteristics of the parent molecule.[4][5] Consequently, the fusion of a thiazole nucleus with fluorine atoms or fluorine-containing substituents has generated a class of derivatives with a broad spectrum of promising biological activities. These activities span anticancer, antimicrobial, and enzyme inhibitory properties, making fluorinated thiazoles a subject of intense research in drug discovery and development.[1][3][6][7]

This technical guide provides a comprehensive overview of the biological potential of fluorinated thiazole derivatives. It covers their general synthesis, summarizes their quantitative biological activities in structured tables, details key experimental protocols, and visualizes important workflows and pathways to offer a thorough resource for professionals in the field.

Synthesis Strategies

The most common and versatile method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide derivative.[3] For the preparation of fluorinated thiazole derivatives, this method is adapted by using fluorinated starting materials, such as 2-bromo-4'-fluoroacetophenone.[4]

A generalized workflow for the synthesis of 2-hydrazinyl-4-(4-fluorophenyl)thiazole derivatives is depicted below. The process begins with the synthesis of thiosemicarbazones, which are then cyclized with a fluorinated α-haloketone.

Caption: Generalized Hantzsch synthesis for fluorinated hydrazinylthiazole derivatives.[4]

Anticancer Potential

Fluorinated thiazole derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The introduction of fluorine can enhance the anticancer potency of these compounds, a phenomenon observed in various studies.[8][9]

Cytotoxicity Data

The in vitro anticancer activity of various fluorinated thiazole derivatives is summarized below. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), highlights the potency of these compounds against breast, lung, and other cancer cell lines.

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazole-5-carboxamides | |||

| Compound 8c (2-chlorophenyl at C2) | A-549 (Lung) | 48% inhibition at 5 µg/mL | [6] |

| Compound 8f | A-549 (Lung) | 40% inhibition at 5 µg/mL | [6] |

| Nano-sized Thiazoles | |||

| Thiazole derivative 7c | MDA-MB-231 (Breast) | 2.97 µg/mL | [9] |

| Thiazole derivative 13b | MDA-MB-231 (Breast) | 13.4 µg/mL | [9] |

| Thiazole derivative 7b | MDA-MB-231 (Breast) | 14.9 µg/mL | [9] |

| Fascin Inhibitors | |||

| Compound 5p (n-dodecyl at N) | MDA-MB-231 (Breast) | 0.024 | [10] |

| Compound 5o (n-hexyl at N) | MDA-MB-231 (Breast) | 0.045 | [10] |

| Compound 5n (n-butyl at N) | MDA-MB-231 (Breast) | 0.196 | [10] |

| Triazole Hybrids | |||

| Compound 35 | MGC-803, MCF-7, PC-3, EC-109 | 0.73 - 11.61 | [11] |

| Compound 75 | Various Carcinoma Cells | 0.02 - 0.99 (GI50) | [11] |

Mechanisms of Action

The anticancer effects of thiazole derivatives are exerted through various mechanisms, including the induction of apoptosis, disruption of tubulin polymerization, and inhibition of key signaling pathways.[2][12] Some fluorinated thiazoles have been identified as potent inhibitors of fascin, a protein crucial for cancer cell migration and invasion.[10] Others have been shown to induce cell cycle arrest and apoptosis, potentially through the activation of p53 and modulation of mitochondrial membrane potential.[2]

The diagram below illustrates a simplified logical workflow of how certain thiazole derivatives induce apoptosis in cancer cells, a common mechanism of action for anticancer agents.

Caption: Logical workflow for apoptosis induction by a fluorinated thiazole derivative.[2]

Antimicrobial Activity

Antimicrobial Susceptibility Data

The following table summarizes the antimicrobial activity of selected fluorinated thiazole derivatives, presenting data as Minimum Inhibitory Concentration (MIC) or zone of inhibition.

| Compound Class/Derivative | Organism | Activity | Reference |

| Pyrazolylthiazoles | |||

| Compound 8c | Staphylococcus aureus, Klebsiella pneumoniae, Pseudomonas aeruginosa, E. coli | Exhibited highest potency | [7] |

| Compound 8d | Staphylococcus aureus | 23 mm zone of inhibition | [7] |

| Compound 13b | Staphylococcus aureus | 22 mm zone of inhibition | [7] |

| Compound 5 | K. pneumoniae, P. aeruginosa, E. coli | 24 mm zone of inhibition | [7] |

| Benzo[d]thiazoles | |||

| Compound 13/14 | Gram-positive & Gram-negative bacteria, Fungi | MIC: 50–75 µg/mL | [14] |

| Triazole Derivatives | |||

| Compound 112 | M. tuberculosis H37RV | MIC: 0.78 µg/mL | [5][11] |

| Compound 121 | Gram-positive & Gram-negative bacteria | 15.63 - 16.45 mm zone of inhibition | [5][11] |

Enzyme Inhibition

Beyond cytotoxicity and antimicrobial effects, fluorinated thiazole derivatives have been investigated as inhibitors of various enzymes implicated in disease. This includes enzymes relevant to diabetes management, such as α-amylase, and neurodegenerative disorders, like cholinesterases.[3][15]

Enzyme Inhibition Data

The inhibitory activity of fluorinated thiazoles against specific enzymes is presented below.

| Compound Class/Derivative | Target Enzyme | IC50 (µM) | Reference |

| Hydrazinylthiazoles | |||

| Compound 3h | α-Amylase | 5.14 ± 0.03 | [3][4] |

| Compound 3n | α-Amylase | 5.77 ± 0.05 | [3][4] |

| Acarbose (Standard) | α-Amylase | 5.55 ± 0.06 | [3][4] |

| Thiazolylhydrazones | |||

| Compound 2i | Acetylcholinesterase (AChE) | 0.028 ± 0.001 | [15] |

| Compound 2g | Acetylcholinesterase (AChE) | 0.031 ± 0.001 | [15] |

| Compound 2e | Acetylcholinesterase (AChE) | 0.040 ± 0.001 | [15] |

| Donepezil (Standard) | Acetylcholinesterase (AChE) | 0.021 ± 0.001 | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of fluorinated thiazole derivatives.

General Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles[4]

An equimolar mixture of the appropriate thiosemicarbazone (1) and 2-bromo-4-fluoroacetophenone (2) is condensed together in ethanol. The reaction mixture is refluxed for 4–5 hours. After completion of the reaction (monitored by TLC), the mixture is cooled, and the resulting solid product is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to yield the purified fluorinated thiazole derivative.

In Vitro Anticancer Activity (MTT Assay)[9]

The cytotoxicity of the synthesized compounds is evaluated against a human cancer cell line (e.g., MDA-MB-231) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.

-

Cell Plating: The cells are seeded in a 96-well plate at a density of approximately 1x10^4 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with the fluorinated thiazole derivatives at various concentrations. A control group is treated with the vehicle (e.g., DMSO) only. The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined from the dose-response curve.

Caption: Standard experimental workflow for an MTT cytotoxicity assay.[16]

Antimicrobial Screening (Well Diffusion Method)[17]

-

Media Preparation: A standard nutrient agar medium is prepared and sterilized.

-

Inoculation: The agar medium is cooled to 45-50°C and inoculated with the test microorganism. The inoculated medium is poured into sterile Petri dishes and allowed to solidify.

-

Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the solidified agar using a sterile borer.

-

Sample Addition: A defined volume of the test compound solution (at a specific concentration, e.g., 100 µg/mL in DMSO) is added to the wells. A standard antibiotic (e.g., ciprofloxacin) and the solvent (DMSO) are used as positive and negative controls, respectively.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.

-

Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.

α-Amylase Inhibition Assay[3]

-

Enzyme Solution: A solution of α-amylase in phosphate buffer (pH 6.8) is prepared.

-

Test Compound Incubation: The test compound (dissolved in a suitable solvent) is pre-incubated with the α-amylase solution at a specific temperature (e.g., 37°C) for a set time (e.g., 20 minutes).

-

Substrate Addition: A starch solution is added to the mixture to initiate the enzymatic reaction. The mixture is incubated for another period (e.g., 15 minutes).

-

Reaction Termination: The reaction is stopped by adding a dinitrosalicylic acid (DNS) color reagent.

-

Color Development: The mixture is heated in a boiling water bath for 5-10 minutes to allow for color development.

-

Absorbance Measurement: After cooling to room temperature and dilution with water, the absorbance is measured at 540 nm.

-

Inhibition Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control (without inhibitor). The IC50 value is determined from the dose-inhibition curve. Acarbose is commonly used as a standard reference inhibitor.[3]

Conclusion and Future Perspectives

Fluorinated thiazole derivatives represent a versatile and highly promising class of compounds in medicinal chemistry. The strategic incorporation of fluorine into the thiazole scaffold has consistently led to the development of potent agents with significant anticancer, antimicrobial, and enzyme-inhibitory activities. The structure-activity relationship studies reveal that the biological potential is highly dependent on the nature and position of substituents on both the thiazole and associated aryl rings.[3][10]

Future research should focus on optimizing the lead compounds identified in these studies to further enhance their potency and selectivity. Exploring novel synthetic methodologies to access a wider diversity of fluorinated thiazoles is also crucial. Furthermore, in-depth investigations into the mechanisms of action, including the identification of specific molecular targets and pathways, will be essential for the rational design of next-generation therapeutic agents. The development of derivatives with improved pharmacokinetic and safety profiles will be the ultimate step toward translating these promising research findings into clinical applications.

References

- 1. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of novel thiazole derivatives as potential anticancer agents: Molecular docking and DFT … [ouci.dntb.gov.ua]

- 3. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fluorinated azole anticancer drugs: Synthesis, elaborated structure elucidation and docking studies - Arabian Journal of Chemistry [arabjchem.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Facile Synthesis of Novel Fluorine Containing Pyrazole Based Thiazole Derivatives and Evaluation of Antimicrobial Activity. | Semantic Scholar [semanticscholar.org]

- 14. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. (Open Access) Fluorinated azole anticancer drugs: Synthesis, elaborated structure elucidation and docking studies (2022) | Amani M.R.A. Saedi | 19 Citations [scispace.com]

In Silico Prediction of 4-(2-Fluorophenyl)-2-methylthiazole Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the potential bioactivity of the novel compound, 4-(2-Fluorophenyl)-2-methylthiazole. In the absence of pre-existing experimental data, this document serves as a roadmap for researchers to computationally assess its therapeutic potential. The guide details established virtual screening and molecular modeling techniques, including target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis. Detailed protocols for these key in silico experiments are provided to ensure methodological rigor. Furthermore, this guide presents illustrative data in structured tables and visualizes complex workflows and signaling pathways using Graphviz DOT language, adhering to best practices for data presentation and visualization in computational drug discovery.

Introduction to In Silico Drug Discovery

The journey of a drug from concept to clinic is a long, arduous, and expensive process, with high attrition rates.[1] In silico drug discovery, which utilizes computational methods to analyze and model biological and chemical systems, has emerged as an indispensable tool to streamline this pipeline.[2][3] By simulating molecular interactions and predicting compound properties in a virtual environment, researchers can prioritize promising candidates, reduce the number of costly and time-consuming wet-lab experiments, and accelerate the overall drug development timeline.[1]

The core principle of in silico drug discovery lies in the hypothesis that the biological activity of a molecule is intrinsically linked to its structure and physicochemical properties.[4] This guide will focus on a systematic in silico approach to elucidate the potential bioactivities of this compound, a compound belonging to the thiazole class of heterocycles. Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[5][6][7][8]

This document will detail a tiered in silico workflow, starting from broad target prediction and progressing to more refined analyses of potential protein-ligand interactions and structure-activity relationships.

Predicted Bioactivities and Physicochemical Properties (Illustrative Data)

While specific experimental data for this compound is not yet available, we can predict its physicochemical properties and potential bioactivities based on its structural similarity to other known active thiazole derivatives. The following tables present illustrative data that would be typically generated in the initial stages of an in silico evaluation.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method |

| Molecular Weight | 207.25 g/mol | Cheminformatics Software |

| LogP | 3.15 | Cheminformatics Software |

| Hydrogen Bond Donors | 0 | Cheminformatics Software |

| Hydrogen Bond Acceptors | 2 | Cheminformatics Software |

| Molar Refractivity | 58.4 cm³ | Cheminformatics Software |

| Polar Surface Area | 41.1 Ų | Cheminformatics Software |

Table 2: Illustrative Predicted Bioactivity Spectrum

| Predicted Activity | Target Protein Family | Confidence Score | Prediction Method |

| Anti-inflammatory | Cyclooxygenase (COX) | 0.78 | Target Prediction Server |

| Anticancer | Protein Kinases | 0.72 | Target Prediction Server |

| Antifungal | Sterol 14α-demethylase | 0.65 | Target Prediction Server |

| Antidiabetic | α-Amylase | 0.61 | Target Prediction Server |

In Silico Experimental Protocols

This section provides detailed methodologies for the key in silico experiments used to predict the bioactivity of this compound.

Target Identification and Validation

The initial step in drug discovery is to identify potential biological targets for a given compound.[1][9]

Protocol:

-

Ligand Preparation: The 3D structure of this compound is generated and optimized using a molecular modeling software (e.g., Avogadro, ChemDraw). Energy minimization is performed to obtain a stable conformation.

-

Target Prediction: The optimized structure is submitted to various target prediction web servers (e.g., SwissTargetPrediction, PharmMapper). These servers identify potential protein targets based on the principle of chemical similarity to known ligands.

-

Target Prioritization: The list of potential targets is curated based on their relevance to human diseases, biological function, and "druggability."

-

Target Validation: The prioritized targets are further investigated through literature review and analysis of their role in relevant signaling pathways.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interactions.[10][11]

Protocol:

-

Receptor Preparation: The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

-

Ligand Preparation: The 3D structure of this compound is prepared by assigning appropriate bond orders, adding hydrogens, and generating a low-energy conformation.

-

Binding Site Definition: The active site of the receptor is defined, typically based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

-

Docking Simulation: A docking program (e.g., AutoDock Vina, GOLD) is used to systematically sample different conformations and orientations of the ligand within the defined binding site.[12]

-

Pose Analysis and Scoring: The resulting docking poses are evaluated using a scoring function that estimates the binding free energy. The pose with the lowest binding energy is considered the most likely binding mode.

-

Interaction Analysis: The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor in the best-ranked pose are analyzed and visualized.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities.[4][13]

Protocol:

-

Dataset Collection: A dataset of structurally similar compounds with known biological activity against a specific target is compiled.

-

Descriptor Calculation: A variety of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each compound in the dataset.

-

Data Splitting: The dataset is divided into a training set for model development and a test set for model validation.[14]

-

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a predictive model relating the descriptors to the biological activity.[4][14]

-

Model Validation: The predictive power of the QSAR model is assessed using the test set and various statistical metrics (e.g., R², Q², RMSE).[4]

-

Prediction for New Compound: The validated QSAR model is used to predict the biological activity of this compound.

Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target.[2]

Protocol:

-

Pharmacophore Model Generation:

-

Ligand-based: A set of active compounds is aligned, and common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) are identified to create a pharmacophore hypothesis.[15]

-

Structure-based: The interaction pattern between a ligand and its receptor in a known 3D complex is analyzed to generate a pharmacophore model.[15]

-

-

Model Validation: The pharmacophore model is validated by its ability to distinguish between active and inactive compounds in a known dataset.

-

Virtual Screening: The validated pharmacophore model is used as a 3D query to screen large compound databases to identify molecules that match the pharmacophore features.[16]

-

Hit Analysis: The retrieved hits are then subjected to further analysis, such as molecular docking, to refine the potential candidates.

Visualization of Workflows and Pathways

Visual representations are crucial for understanding complex in silico processes and biological systems. The following diagrams were generated using the Graphviz DOT language.

Caption: General workflow for in silico bioactivity prediction.

Caption: A typical molecular docking experimental workflow.

Caption: The sequential steps of a QSAR modeling study.

Caption: Predicted inhibitory action on the COX signaling pathway.

Conclusion

This technical guide outlines a systematic in silico approach for the preliminary assessment of the bioactivity of this compound. By employing a combination of target prediction, molecular docking, QSAR, and pharmacophore modeling, researchers can generate valuable hypotheses about its therapeutic potential, guiding further experimental validation. The provided protocols and visualizations serve as a practical framework for scientists and drug development professionals to navigate the initial stages of the drug discovery process in a more efficient and informed manner. The illustrative data underscores the type of quantitative insights that can be gained, ultimately facilitating the identification and optimization of novel lead compounds.

References

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. What is in silico drug discovery? [synapse.patsnap.com]

- 3. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 4. neovarsity.org [neovarsity.org]

- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]

- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 9. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Docking (molecular) - Wikipedia [en.wikipedia.org]

- 12. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 13. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 14. optibrium.com [optibrium.com]

- 15. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

Initial Toxicity Profile of 4-(2-Fluorophenyl)-2-methylthiazole: A Technical Overview Based on Structurally Related Compounds

Disclaimer: No direct toxicological studies have been identified for 4-(2-Fluorophenyl)-2-methylthiazole in the public domain. This technical guide provides an initial toxicity assessment based on data from structurally related fluorophenyl thiazole derivatives and other thiazole-containing compounds. The information presented herein should be interpreted with caution and serves as a preliminary guide for potential toxicological endpoints for this compound.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds widely explored in medicinal chemistry for their diverse pharmacological activities. The introduction of a fluorophenyl group can significantly modulate the biological properties of these molecules. This guide summarizes the available toxicological data on compounds structurally related to this compound to provide a foundational understanding of its potential toxicity profile. The primary focus is on cytotoxicity and genotoxicity, with additional insights into acute toxicity where available.

Cytotoxicity of Structurally Related Compounds

The cytotoxic potential of various fluorophenyl thiazole derivatives has been evaluated against different cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxicity of a compound.

| Compound | Cell Line | IC50 (µM) | Reference

Stability Under Scrutiny: A Technical Guide to the Forced Degradation of 4-(2-Fluorophenyl)-2-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of the pharmaceutical intermediate, 4-(2-Fluorophenyl)-2-methylthiazole, under various stress conditions. Understanding the degradation pathways and stability profile of this compound is critical for the development of stable, safe, and effective drug products. The following sections detail the experimental protocols for forced degradation studies, present quantitative data derived from studies on analogous compounds, and visualize the experimental workflow and potential degradation pathways.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. Its inherent stability under different environmental conditions directly impacts the quality, shelf-life, and safety of the final active pharmaceutical ingredient (API). Forced degradation studies, also known as stress testing, are essential to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[1] This guide outlines the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Experimental Protocols

The following protocols are based on established methods for forced degradation studies of thiazole derivatives and are adapted for this compound.

Materials and Methods

-

Test Substance: this compound (purity >99%)

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), Acetonitrile (HPLC grade), Water (HPLC grade).

-

Instrumentation: HPLC system with a PDA or UV detector, photostability chamber, oven, pH meter.

Preparation of Stock Solution

A stock solution of this compound (1 mg/mL) is prepared in acetonitrile. This stock solution is used for all stress studies.

Forced Degradation Conditions

-

Acidic Hydrolysis: To 1 mL of the stock solution, 1 mL of 0.1 N HCl is added. The mixture is refluxed at 80°C for 24 hours. After cooling, the solution is neutralized with 0.1 N NaOH and diluted with the mobile phase to a final concentration of 100 µg/mL.

-

Basic Hydrolysis: To 1 mL of the stock solution, 1 mL of 0.1 N NaOH is added. The mixture is refluxed at 80°C for 24 hours. After cooling, the solution is neutralized with 0.1 N HCl and diluted with the mobile phase to a final concentration of 100 µg/mL.

-

Neutral Hydrolysis: To 1 mL of the stock solution, 1 mL of water is added. The mixture is refluxed at 80°C for 24 hours. After cooling, the solution is diluted with the mobile phase to a final concentration of 100 µg/mL.

To 1 mL of the stock solution, 1 mL of 3% hydrogen peroxide (H₂O₂) is added. The solution is kept at room temperature for 24 hours, protected from light. The solution is then diluted with the mobile phase to a final concentration of 100 µg/mL.

A solution of this compound (100 µg/mL) in the mobile phase is exposed to a light source in a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter, following ICH Q1B guidelines. A control sample is kept in the dark under the same conditions.

A solid sample of this compound is placed in an oven at 105°C for 48 hours. After exposure, a 100 µg/mL solution is prepared in the mobile phase for analysis.

Analytical Method

The analysis of the stressed samples is performed using a stability-indicating HPLC method. A typical method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection at an appropriate wavelength. The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The following tables summarize the expected quantitative data from the forced degradation studies of this compound, based on findings for structurally similar thiazole derivatives.[2]

Table 1: Summary of Forced Degradation Studies

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Estimated) | Number of Degradants |

| Acid Hydrolysis | 0.1 N HCl | 24 hours | 80°C | 15-25% | 2 |

| Base Hydrolysis | 0.1 N NaOH | 24 hours | 80°C | 30-50% | 3 |

| Neutral Hydrolysis | Water | 24 hours | 80°C | < 5% | 1 |

| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 20-35% | 2 |

| Photolysis | 1.2 million lux hours | Photostability Chamber | 25°C | 10-20% | 1 |

| Thermal (Solid) | Dry Heat | 48 hours | 105°C | < 10% | 1 |

Table 2: Chromatographic Data of Principal Degradation Products

| Stress Condition | Retention Time of Parent (min) | Retention Time(s) of Degradant(s) (min) |

| Acid Hydrolysis | 8.5 | 4.2, 6.8 |

| Base Hydrolysis | 8.5 | 3.1, 5.5, 7.2 |

| Neutral Hydrolysis | 8.5 | 6.8 |

| Oxidation | 8.5 | 5.9, 7.8 |

| Photolysis | 8.5 | 9.2 |

| Thermal (Solid) | 8.5 | 6.8 |

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the stability studies and a proposed degradation pathway for this compound under photolytic conditions, based on studies of similar compounds.[3]

References

Methodological & Application

Application Notes & Protocols: Hantzsch Thiazole Synthesis for 4-Phenylthiazole Derivatives

Introduction

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a cornerstone reaction in heterocyclic chemistry for the formation of thiazole rings.[1] The classic method involves the condensation reaction between an α-haloketone and a thioamide.[2] This synthesis is particularly valuable for producing 2,4-disubstituted thiazoles. 4-Phenylthiazole derivatives are of significant interest to researchers and drug development professionals due to their prevalence in a wide range of biologically active compounds, exhibiting activities such as antifungal, anti-inflammatory, and anticancer properties.[3]

This document provides detailed protocols and application notes for the synthesis of 4-phenylthiazole derivatives via the Hantzsch reaction, covering both classical and modern methodologies.

Reaction Mechanism

The Hantzsch thiazole synthesis proceeds through a multistep pathway that begins with the nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone (an SN2 reaction). This is followed by an intramolecular cyclization where the nitrogen attacks the ketone carbonyl. The final step is a dehydration of the resulting hydroxythiazoline intermediate to form the aromatic thiazole ring.[2][4]

Figure 1: Hantzsch Thiazole Synthesis Mechanism.

Experimental Protocols

Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from a standard procedure for synthesizing 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[2]

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Deionized Water

-

20 mL scintillation vial or round-bottom flask

-

Stir bar and magnetic stir plate with heating

-

Buchner funnel and side-arm flask

-

Filter paper

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).

-

Add methanol (5 mL) and a magnetic stir bar.

-

Heat the mixture with stirring on a hot plate to a gentle reflux (approximately 65-70°C) for 30-60 minutes.

-

Remove the reaction from the heat and allow the solution to cool to room temperature.

-

Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution. Swirl to mix thoroughly. A precipitate should form.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with cold deionized water to remove any remaining salts.

-

Spread the collected solid on a watch glass and allow it to air dry completely.

-

Determine the mass and calculate the percent yield of the crude product. The product is often pure enough for characterization without further purification.[2]

Experimental Workflow

The general workflow for the Hantzsch synthesis involves reaction setup, product formation, isolation, and purification.

Figure 2: General Laboratory Workflow for Hantzsch Synthesis.

Data Presentation: Synthesis of 4-Phenylthiazole Derivatives

The Hantzsch synthesis is versatile and can be optimized using various techniques, including conventional heating, microwave irradiation, and catalysts. The choice of conditions can significantly impact reaction time and yield.[3][5]

| Entry | α-Haloketone | Thio-reagent | Method | Solvent | Time | Yield (%) | Reference |

| 1 | 2-Bromoacetophenone | Thiourea | Conventional Heating | Methanol | 30 min | High | [2] |

| 2 | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-phenylthiourea | Microwave (90°C) | Methanol | 30 min | 95% | [5] |

| 3 | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-phenylthiourea | Conventional Reflux | Methanol | 8 h | Lower | [5] |

| 4 | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Benzaldehyde | Ultrasonic Irradiation | Ethanol/Water (1:1) | 1.5-2 h | 79-90% | [3] |

| 5 | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Benzaldehyde | Conventional Heating (65°C) | Ethanol/Water (1:1) | 2-3.5 h | 79-90% | [3] |

| 6 | Substituted 2-bromo-1-phenylethanone | Thiosemicarbazide | Conventional Stirring | Not specified | 20-50 min | - | [6][7] |

Note: Yields can vary based on the specific substitutions on the phenyl ring and the thioamide.

Advanced Protocols & Considerations

Protocol 2: Microwave-Assisted Hantzsch Synthesis

Microwave-assisted synthesis offers a significant advantage by reducing reaction times from hours to minutes and often improving yields compared to conventional heating.[5]

General Procedure:

-

Combine the α-haloketone (1 mmol) and the appropriate thiourea or thioamide (1.1-1.5 mmol) in a microwave reaction vessel.

-

Add a suitable solvent (e.g., methanol, ethanol).

-

Seal the vessel and place it in the microwave reactor.

-

Heat the reaction mixture to the target temperature (e.g., 90-120°C) for a specified time (e.g., 10-30 minutes).

-

After the reaction is complete, cool the vessel to room temperature.

-

Isolate the product using the work-up and purification procedures described in Protocol 1.

Protocol 3: One-Pot, Multi-Component Synthesis

Modern variations of the Hantzsch synthesis allow for one-pot, three-component reactions, which are highly efficient.[3][8] In these methods, an α-haloketone, a thioamide, and an aldehyde are condensed together, often with a catalyst, to form more complex thiazole derivatives.

General Procedure:

-

A mixture of the α-haloketone (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and a catalyst (e.g., silica-supported tungstosilicic acid) is prepared in a suitable solvent (e.g., ethanol/water).[3]

-

The mixture is either refluxed under conventional heating or subjected to ultrasonic irradiation at room temperature.[3]

-

Upon completion, the solid product is filtered. The catalyst can often be recovered by filtration and reused.

-

The crude product is then purified, typically by recrystallization.

The Hantzsch thiazole synthesis remains a powerful and adaptable method for the preparation of 4-phenylthiazole derivatives. For researchers and drug development professionals, understanding the classical protocol and its modern optimizations—including microwave-assisted and multi-component strategies—is crucial for the efficient synthesis of these valuable heterocyclic compounds. The choice of methodology allows for a trade-off between reaction time, energy consumption, and procedural complexity, enabling chemists to select the most suitable approach for their specific synthetic goals.

References

- 1. synarchive.com [synarchive.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

Application Notes: 4-(2-Fluorophenyl)-2-methylthiazole and its Derivatives in Cancer Research

Introduction

Thiazole-containing compounds represent a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. While specific research on 4-(2-fluorophenyl)-2-methylthiazole is limited, extensive studies on its structural analogs and derivatives have revealed potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. These notes synthesize the available data on closely related compounds to provide insights into the potential applications and mechanisms of action of this compound in oncology research.

The general structure of these compounds, featuring a fluorophenyl group attached to a thiazole ring, is a recurring motif in the design of novel anticancer agents. The fluorine substitution can enhance metabolic stability and binding affinity to target proteins. The thiazole core serves as a versatile scaffold for further chemical modifications to optimize potency and selectivity.

Derivatives of this core structure have been shown to induce cancer cell death through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in tumor progression. This document provides an overview of the preclinical data, potential mechanisms of action, and standardized protocols for evaluating the anticancer effects of this class of compounds.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of various derivatives structurally related to this compound against several human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide (ZQL-4c) | MCF-7 | Breast Cancer | 2.96 | 24 | [1] |

| " | MCF-7 | Breast Cancer | 1.06 | 48 | [1] |

| " | MDA-MB-231 | Breast Cancer | 0.80 | 24 | [1] |

| " | MDA-MB-231 | Breast Cancer | 0.67 | 48 | [1] |

| " | SK-BR-3 | Breast Cancer | 1.21 | 24 | [1] |

| " | SK-BR-3 | Breast Cancer | 0.79 | 48 | [1] |

| 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | NCI-60 Panel | Various | Mean GI50: 15.72 | 48 | [2] |

| 4-amino-3-(2-fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-caboxamide derivative (2e) | A375 | Melanoma | Not specified | Not specified | [3] |

| " | C32 | Melanoma | Not specified | Not specified | [3] |

| " | DU145 | Prostate Cancer | Not specified | Not specified | [3] |

| " | MCF-7/WT | Breast Cancer | Not specified | Not specified | [3] |

| 4-(4-hydroxybenzylidene)-2-(phenyl-hydrazinyl)thiazole derivative (4c) | MCF-7 | Breast Cancer | 2.57 ± 0.16 | Not specified | [4] |

| " | HepG2 | Liver Cancer | 7.26 ± 0.44 | Not specified | [4] |

Postulated Mechanism of Action & Signaling Pathway

Based on studies of structurally similar thiazole derivatives, a plausible mechanism of action for this compound involves the induction of apoptosis through the intrinsic mitochondrial pathway, potentially coupled with inhibition of pro-survival signaling. For instance, the related compound 4-methylthiazole has been shown to induce apoptosis in leukemia cells by upregulating pro-apoptotic proteins like BAX and BAK, leading to mitochondrial depolarization and cytochrome c release[5]. Furthermore, other fluorophenyl-containing compounds have been found to inhibit signaling pathways such as Notch-Akt, which are crucial for cancer cell survival and proliferation[1]. A related compound, 4-(2-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-one, has been identified as an inhibitor of BRD4, a bromodomain and extraterminal (BET) protein that regulates the transcription of key oncogenes like c-Myc[6].

The following diagram illustrates a potential signaling pathway through which this compound and its derivatives may exert their anticancer effects.

Caption: Postulated signaling pathway for this compound derivatives.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer activity of this compound and its derivatives.

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compound on cancer cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound (or derivative) stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Cancer cells and complete medium

-

Test compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer (provided with the kit)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples within 1 hour using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis

This protocol assesses the effect of the compound on cell cycle progression.

Materials:

-

6-well plates

-

Cancer cells and complete medium

-

Test compound

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.

-

Cell Harvesting: Harvest cells as described in the apoptosis protocol.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Visualization

The following diagram outlines the general workflow for preclinical evaluation of a novel thiazole derivative in cancer research.

Caption: General workflow for in vitro evaluation of anticancer compounds.

References

- 1. N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis in Human Breast Cancer Cells by Stimulating Oxidative Stress and Inhibiting the Notch-Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Pro-apoptotic and mitochondria-disrupting effects of 4-methylthiazole in K562 leukemia cells: A mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-(2-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-one CAS#: 1095051-79-8 [amp.chemicalbook.com]

Application Notes and Protocols for Fluorophenyl-Thiazole Derivatives as Enzyme Inhibitors